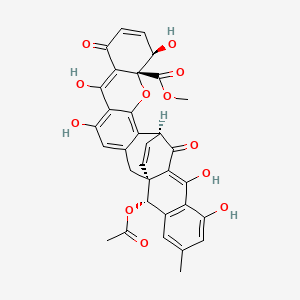
KRAS inhibitor-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS inhibitor-15 is a small molecule compound designed to inhibit the activity of the KRAS protein, a small GTPase that is frequently mutated in various cancers. KRAS mutations are implicated in approximately 25-30% of all human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . The development of KRAS inhibitors, such as this compound, represents a significant advancement in targeted cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-15 involves the design and synthesis of purine and pyrimidine analogs. These compounds are synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization reactions . The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and catalysts, such as palladium on carbon, to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of automated synthesis and purification systems can also enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
KRAS inhibitor-15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can convert the compound to its reduced form, potentially altering its efficacy.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives can be further tested for their efficacy in inhibiting KRAS activity and their potential as therapeutic agents .
Applications De Recherche Scientifique
KRAS inhibitor-15 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of KRAS inhibitors.
Biology: It is used to investigate the biological pathways and molecular mechanisms involved in KRAS-mediated signaling.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers with KRAS mutations.
Mécanisme D'action
KRAS inhibitor-15 exerts its effects by directly binding to the KRAS protein and inhibiting its activity. The compound targets specific mutations in the KRAS gene, such as the G12C mutation, and prevents the protein from activating downstream signaling pathways that promote cell growth and proliferation . By inhibiting KRAS activity, this compound can reduce tumor growth and enhance the effectiveness of other cancer therapies .
Comparaison Avec Des Composés Similaires
KRAS inhibitor-15 is unique compared to other KRAS inhibitors due to its specific targeting of the G12C mutation and its ability to inhibit both the active and inactive states of the KRAS protein . Similar compounds include:
Sotorasib (AMG 510): A KRAS G12C inhibitor that has been approved by the FDA for the treatment of non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently being investigated in clinical trials.
Pan-KRAS inhibitors: Compounds that target multiple KRAS mutations and have broader applications in cancer therapy.
This compound stands out due to its high specificity and potency in targeting KRAS mutations, making it a promising candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C20H17Cl2FN4OS |
|---|---|
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
1-[4-[6-(5-amino-2-chlorophenyl)-5-chloro-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H17Cl2FN4OS/c1-2-16(28)26-5-7-27(8-6-26)20-13-10-15(22)17(18(23)19(13)25-29-20)12-9-11(24)3-4-14(12)21/h2-4,9-10H,1,5-8,24H2 |
Clé InChI |
RIJPTYRYUVYJJH-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=C4)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)
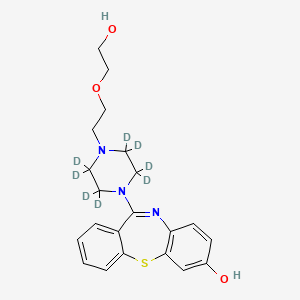
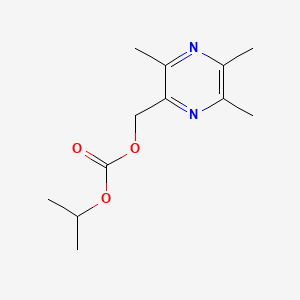
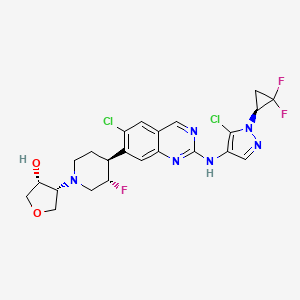
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
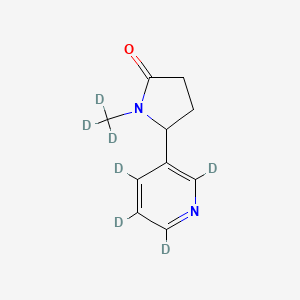
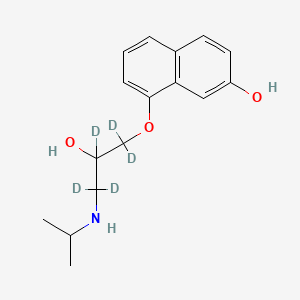
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
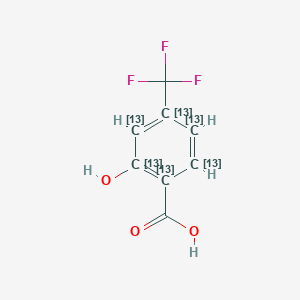
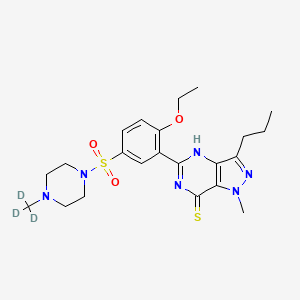
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)
